(3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one
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Description
(3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one, also known as tert-butylphenyloxetanone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
1. Redox Properties and Structural Analysis
- Compounds like 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) exhibit unique redox properties, including singlet ground states and characteristic EPR fine structures (Kanno et al., 1993). These properties are crucial in studying the behavior of organic compounds under various conditions.
2. Antioxidant Activity
- Studies on compounds like 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol have helped understand the antioxidant properties and mechanisms of similar structures, which can be applied to (3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one (Lucarini et al., 2001).
3. Calcium Antagonistic Activity
- Research on compounds like CP-060, which possess both Ca(2+) overload inhibition and antioxidant activity, helps in understanding the potential therapeutic applications of structurally related compounds (Kato et al., 1999).
4. Synthesis and Crystal Structures
- The efficient synthesis and crystal structure analysis of compounds like N-tert-butanesulfinyl imines provide insights into the synthesis routes and structural characteristics that might be relevant for (3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one (Ellman et al., 2002).
5. Biocatalytic Synthesis
- The biocatalytic synthesis of key intermediates for drugs like atazanavir using compounds like (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane highlights the potential for biocatalysis in creating complex organic compounds (Wu et al., 2019).
6. Photophysical Properties
- Research on polypyridine ruthenium(II) complexes and their photophysical properties can be extrapolated to understand the behavior of similar complex organic molecules under light exposure (Bonnet et al., 2003).
properties
IUPAC Name |
(3S,4R)-4-tert-butyl-3-phenyloxetan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-10(12(14)15-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJJQVJJQFIVGZ-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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